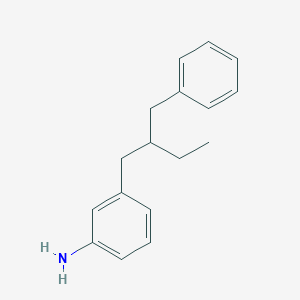
3-(2-Benzylbutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Benzylbutyl)aniline is an organic compound belonging to the class of aromatic amines It features a benzyl group attached to the butyl chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Benzylbutyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group on a benzene ring can be reduced using reagents like zinc, tin, or iron in the presence of hydrochloric acid . Another method includes the nucleophilic substitution of aryl halides using sodium amide in ammonia .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation processes. For example, the nitration of benzene followed by catalytic hydrogenation of nitrobenzene can yield aniline derivatives . This method is economically efficient and widely used in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Benzylbutyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate under acidic conditions.
Reduction: Zinc, tin, or iron with hydrochloric acid.
Substitution: Sodium amide in ammonia.
Major Products:
Oxidation: Benzoic acids.
Reduction: Aniline derivatives.
Substitution: Aniline derivatives.
Scientific Research Applications
3-(2-Benzylbutyl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Benzylbutyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. Its aromatic ring allows for resonance stabilization, making it reactive in electrophilic aromatic substitution reactions . The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Aniline: A simpler aromatic amine with a single benzene ring attached to an amine group.
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
Benzylamine: Contains a benzyl group attached directly to an amine group.
Uniqueness: 3-(2-Benzylbutyl)aniline is unique due to its extended butyl chain and benzyl group, which confer distinct chemical and physical properties.
Properties
CAS No. |
80861-26-3 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
3-(2-benzylbutyl)aniline |
InChI |
InChI=1S/C17H21N/c1-2-14(11-15-7-4-3-5-8-15)12-16-9-6-10-17(18)13-16/h3-10,13-14H,2,11-12,18H2,1H3 |
InChI Key |
XXBPUVBNKJJCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
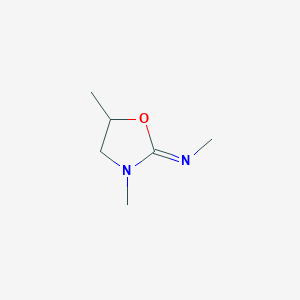
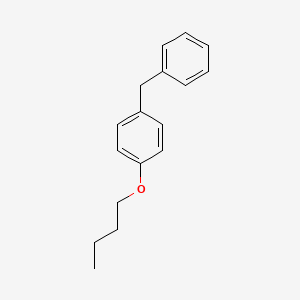
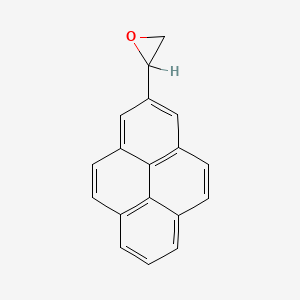
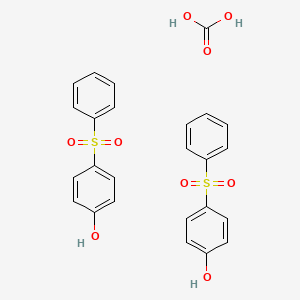
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
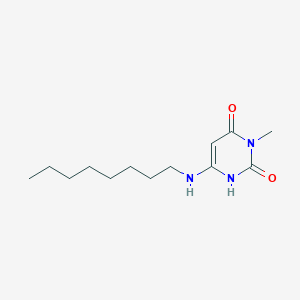
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)
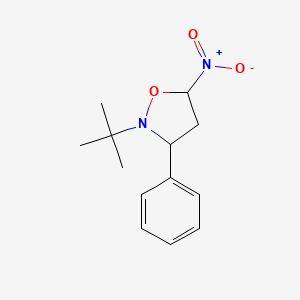
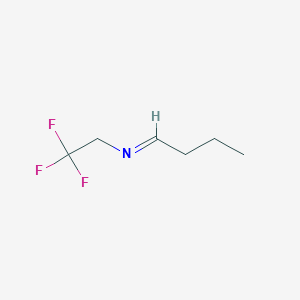
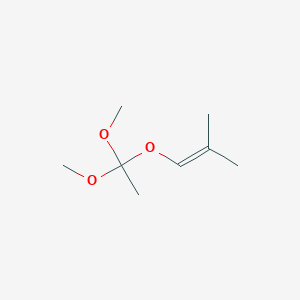
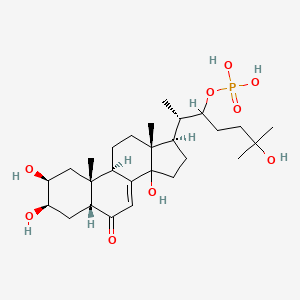
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
